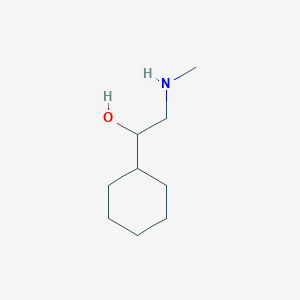

N-Methyl-2-cyclohexylethanolamine

Beschreibung

Structural Features and Functional Group Significance in Organic Chemistry

Amino Alcohol Moiety : The core of the molecule is the amino alcohol functional group. This arrangement, containing both a nitrogen atom and a hydroxyl (-OH) group, allows the molecule to act as a base, a nucleophile, and a ligand for metal chelation. univarsolutions.com The presence of both a hydrogen-bond donor (-OH) and acceptor (N) facilitates a variety of intermolecular interactions. wikipedia.org These groups are key to the utility of amino alcohols as versatile intermediates in organic synthesis. wikipedia.org

Cyclohexyl Group : This bulky, non-polar cycloalkane substituent significantly influences the molecule's steric profile and lipophilicity. The cyclohexyl group can direct the approach of reagents in a chemical reaction, a principle that is fundamental in asymmetric synthesis.

N-Methyl Group : The methyl group attached to the nitrogen atom makes the amine a secondary amine. This feature is significant as secondary amines are common in many biologically active compounds and can influence the molecule's basicity and nucleophilicity compared to primary amines.

The combination of these functional groups in one molecule suggests its potential as a chiral ligand in catalysis or as a building block for more complex chemical structures. The properties of its parent structures, N-Methylethanolamine and 2-Cyclohexylethanol (B1346017), provide insight into its expected chemical behavior.

Interactive Table 1: Physicochemical Properties of Parent Compounds

| Property | N-Methylethanolamine | 2-Cyclohexylethanol |

| CAS Number | 109-83-1 | 4442-79-9 |

| Molecular Formula | C₃H₉NO | C₈H₁₆O |

| Molecular Weight | 75.11 g/mol nih.gov | 128.21 g/mol sigmaaldrich.com |

| Boiling Point | 158-160 °C univarsolutions.comwikipedia.org | 206-207 °C sigmaaldrich.com |

| Density | ~0.935 g/mL at 25°C | 0.919 g/mL at 25°C sigmaaldrich.com |

| Solubility in Water | Miscible wikipedia.org | Limited solubilityofthings.com |

| Refractive Index | ~1.439 (n20/D) | ~1.465 (n20/D) sigmaaldrich.com |

Historical Context and Evolution of Research Trajectories for Related Amines and Alcohols

The study of the constituent parts of N-Methyl-2-cyclohexylethanolamine has a rich history. Ethanolamines were first prepared in 1860 by Charles-Adolphe Wurtz through the reaction of ethylene (B1197577) chlorohydrin and ammonia. However, it was Ludwig Knorr in 1897 who successfully separated the resulting mixture into mono-, di-, and triethanolamine, paving the way for the study of their distinct properties. The commercial importance of ethanolamines surged after World War II, driven by the large-scale industrial production of ethylene oxide.

Similarly, cyclohexylamines have been a subject of industrial and academic interest for decades. A primary industrial synthesis route involves the catalytic hydrogenation of aniline (B41778). Research in this area has focused on optimizing reaction conditions, including temperature, pressure, and catalyst composition, to achieve high conversion rates and selectivity. chemeo.com Initially used as corrosion inhibitors and rubber processing chemicals, the applications for cyclohexylamine (B46788) derivatives have expanded significantly over time.

The convergence of these two research paths—the study of amino alcohols and cyclic amines—has led to the development of a wide array of bifunctional compounds used as pharmaceutical intermediates, chiral auxiliaries, and specialized ligands.

Current Research Landscape and Emerging Academic Interests

Contemporary chemical research continues to find new and valuable applications for molecules containing amino alcohol and cyclohexyl functionalities. These areas of study highlight the potential academic and industrial relevance of this compound.

Asymmetric Catalysis : Chiral β-amino alcohols are highly valued as ligands in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals. Recent breakthroughs include the development of chromium-catalyzed cross-coupling reactions to produce these compounds efficiently. wikipedia.org The ability of the amino and hydroxyl groups to coordinate with a metal center in a defined stereochemical arrangement is key to their effectiveness in controlling the stereochemical outcome of a reaction.

Synthesis of Bioactive Molecules : Amino alcohols are prevalent structural motifs in many natural products and approved drugs. They serve as critical building blocks for a diverse range of bioactive molecules. Engineered enzymes, such as amine dehydrogenases, are being developed for the biosynthesis of chiral amino alcohols from α-hydroxy ketones, offering a green and highly selective alternative to traditional chemical methods.

Coordination Chemistry and Materials Science : The ability of amino alcohols to act as ligands has been exploited to synthesize novel metal complexes with interesting properties. These complexes are being investigated for their catalytic activity and potential applications in materials science. univarsolutions.com Furthermore, amino alcohols are used to modify surfaces and create materials with specific functionalities.

Industrial Applications : The market for cyclohexylamine and its derivatives is projected to grow, driven by its use in the pharmaceutical, agrochemical, and rubber industries. solubilityofthings.com There is a growing trend towards developing more sustainable and efficient production methods to meet this demand.

Defining the Scope of Scholarly Inquiry for this compound

While direct scholarly investigation of this compound is limited, its structure places it at the intersection of several highly active areas of chemical research. The combination of a secondary amine, a hydroxyl group, and a bulky cyclohexyl substituent makes it a compelling target for future studies.

Future research could productively explore several avenues:

Synthesis and Characterization : Developing efficient and stereoselective synthetic routes to this compound and its enantiomers would be the first step. This would be followed by thorough characterization of its physical and spectroscopic properties.

Applications in Catalysis : Its potential as a chiral ligand in a variety of asymmetric transformations, such as the addition of organometallic reagents to aldehydes or ketones, warrants investigation.

Intermediate for Pharmaceutical Synthesis : The molecule could serve as a valuable scaffold or intermediate for the synthesis of novel, biologically active compounds. The specific combination of lipophilic and hydrogen-bonding groups may offer unique properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexyl-2-(methylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10-7-9(11)8-5-3-2-4-6-8/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMLFEXUCUKLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944189 | |

| Record name | 1-Cyclohexyl-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21581-48-6 | |

| Record name | Cyclohexanemethanol, alpha-(methylaminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Methyl 2 Cyclohexylethanolamine

Synthesis of the N-Methyl-2-cyclohexylethanolamine Core Structure and Analogues

The construction of the this compound core relies on modern organic synthesis techniques that can efficiently form the key carbon-nitrogen and carbon-carbon bonds.

Modern Amination and Alkylation Strategies

The formation of the N-methylamino group is a critical step in the synthesis of the target molecule. Modern catalytic methods offer efficient and selective routes that are superior to classical stoichiometric approaches.

One prominent strategy is reductive amination . This involves the reaction of a carbonyl compound, such as cyclohexylacetaldehyde, with methylamine (B109427) in the presence of a reducing agent. A more advanced and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy . jk-sci.com In this method, an alcohol is used as the alkylating agent. For instance, 2-cyclohexylethanol (B1346017) can be reacted directly with methylamine. nih.gov A metal catalyst, typically based on ruthenium or iridium, temporarily oxidizes the alcohol to an aldehyde in situ. nih.govacs.org This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial oxidation step, regenerating the catalyst and producing water as the only byproduct. nih.govnih.govacs.org

Another key approach is the direct N-methylation of the precursor 2-cyclohexylethanolamine. This can be achieved using various methylating agents. While traditional methods might use toxic reagents like methyl halides, modern approaches favor more sustainable options like methanol (B129727), catalyzed by transition metal complexes. nih.govacs.org

| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Description |

| Reductive Amination | Cyclohexylacetaldehyde, Methylamine | H₂, Pt or Pd/C catalyst; NaBH₃CN | Forms the C-N bond by condensation of an aldehyde and amine, followed by reduction. google.com |

| Borrowing Hydrogen | 2-Cyclohexylethanol, Methylamine | Ru or Ir complexes (e.g., [Ru(p-cymene)Cl₂]₂) | In situ oxidation of alcohol to aldehyde, imine formation, and subsequent reduction, with water as the byproduct. nih.govacs.org |

| Direct N-methylation | 2-Cyclohexylethanolamine | Methanol, Base (e.g., KOtBu), Ru or Ir catalyst | Catalytic methylation using an alcohol as the methyl source, avoiding hazardous alkyl halides. nih.govacs.org |

Stereoselective Construction of the Carbon Skeleton

Controlling the stereochemistry of the chiral center bearing the hydroxyl group is a significant challenge. Asymmetric synthesis methods are employed to produce enantiomerically enriched this compound.

A common approach involves the asymmetric reduction of a prochiral ketone , specifically 1-cyclohexyl-2-(methylamino)ethan-1-one. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation with chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).

Alternatively, a chiral auxiliary-based approach can be employed. For example, N-tert-butanesulfinyl aldimines, derived from a chiral sulfinamide, can undergo diastereoselective addition of a cyclohexyl nucleophile (e.g., a cyclohexyl Grignard reagent). nih.gov The sulfinyl group directs the stereochemical outcome of the addition and can be easily cleaved afterward to yield the chiral amino alcohol. nih.gov

Starting from a molecule in the chiral pool is another viable strategy. For instance, an enantiomerically pure cyclohexyl derivative, such as (R)-cyclohex-2-enol, could be elaborated through a series of stereocontrolled reactions to build the amino alcohol side chain. researchgate.net More recent advances include electrocatalytic methods that can couple fragments to a serine-derived chiral building block to create substituted chiral amino alcohols with high stereochemical control. researchgate.net

| Stereoselective Strategy | Key Concept | Example Reagents/Methods | Outcome |

| Asymmetric Reduction | Reduction of a prochiral ketone | Chiral Boranes (e.g., CBS catalyst), Asymmetric Transfer Hydrogenation (Ru/TsDPEN) | Enantioselective formation of the hydroxyl group. |

| Chiral Auxiliary | Diastereoselective nucleophilic addition | N-tert-butanesulfinyl imines + Cyclohexyl Grignard reagent | High diastereoselectivity controlled by the auxiliary, which is later removed. nih.gov |

| Chiral Pool Synthesis | Use of a readily available chiral starting material | (R)-cyclohex-2-enol, Serine-derived acids | The final product's stereochemistry is derived from the starting material. researchgate.netresearchgate.net |

Cyclohexane (B81311) Ring Functionalization and Modification

Creating analogues with substituents on the cyclohexane ring can be achieved either by starting with a pre-functionalized cyclohexane precursor or by modifying the intact ring of this compound. The latter approach, known as late-stage functionalization , is highly desirable in medicinal chemistry. rsc.org

Modern C-H functionalization reactions offer powerful tools for this purpose. researchgate.net These methods use transition metal catalysts (e.g., Palladium, Rhodium, or Iridium) to selectively activate and replace a C-H bond on the cyclohexane ring with a new functional group. nih.govresearchgate.net The selectivity for a specific position on the ring (e.g., C2, C3, or C4 relative to the side chain) can often be controlled by using a directing group. nih.govsnnu.edu.cn In the case of this compound, the existing amino or hydroxyl group could potentially direct the catalyst to a specific C-H bond, enabling regioselective arylation, alkylation, or halogenation of the ring. nih.govnih.gov

Derivatization and Functionalization Strategies

Once the core structure is synthesized, its amino and hydroxyl groups serve as handles for further chemical modifications, allowing for the creation of a diverse library of related compounds.

Selective N-Functionalization Approaches (e.g., N-Acylation, N-Alkylation beyond Methylation)

The secondary amine in this compound is a nucleophilic center that can be readily functionalized.

N-Acylation: The introduction of an acyl group to form an amide can be achieved by reacting the amino alcohol with an acylating agent such as an acyl chloride or anhydride. A significant challenge in the acylation of amino alcohols is achieving chemoselectivity for the more nucleophilic amine over the hydroxyl group. acs.org While N-acylation is generally favored, O-acylation can be a competing side reaction. The choice of reagents, base, and solvent is critical. Using milder coupling reagents developed for peptide synthesis, such as HBTU or DEPBT, can provide high yields and selectivity. arkat-usa.orggoogle.com

N-Alkylation: Introducing alkyl groups larger than a methyl group can be accomplished using several methods. The classical approach involves reaction with an alkyl halide, though this can lead to over-alkylation to form a quaternary ammonium (B1175870) salt. More controlled methods include reductive amination with an appropriate aldehyde (e.g., propanal to add a propyl group) or using the catalyst-based "borrowing hydrogen" strategy with a different alcohol (e.g., butanol to add a butyl group). nih.govnih.govacs.org

| Functionalization | Reagent Class | Specific Reagents | Product Type | Key Considerations |

| N-Acylation | Acyl Halides/Anhydrides | Acetyl Chloride, Benzoyl Chloride | Amide | Chemoselectivity (N- vs. O-acylation) is crucial; often requires a base. google.comresearchgate.net |

| N-Acylation | Peptide Coupling Reagents | HBTU, HATU, DEPBT | Amide | Milder conditions, high yields, and selectivity. arkat-usa.org |

| N-Alkylation | Alkyl Halides | Propyl Iodide, Benzyl Bromide | Tertiary Amine | Risk of over-alkylation to quaternary ammonium salts. nih.gov |

| N-Alkylation | Aldehydes (Reductive Amination) | Butyraldehyde + Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Controlled mono-alkylation. google.com |

| N-Alkylation | Alcohols (Borrowing Hydrogen) | Propanol, Benzyl Alcohol + Ru/Ir Catalyst | Tertiary Amine | Atom-economical and sustainable method. nih.govacs.org |

Hydroxyl Group Transformations and Ether/Ester Formation

The secondary hydroxyl group is another key site for derivatization, allowing for the formation of ethers and esters.

Ether Formation: The most common method for synthesizing ethers from alcohols is the Williamson ether synthesis . masterorganicchemistry.com This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a leaving group from an alkyl halide (e.g., methyl iodide or ethyl bromide). jk-sci.comkhanacademy.org A key limitation is that this reaction works best with primary alkyl halides. With secondary or tertiary alkyl halides, the strongly basic alkoxide can promote a competing E2 elimination reaction. jk-sci.commasterorganicchemistry.com For a sterically hindered secondary alcohol like this compound, the reaction is feasible but may require careful optimization of conditions. pearson.comnih.gov

Ester Formation: Esters are typically formed by reacting the alcohol with a carboxylic acid or one of its activated derivatives. The direct reaction with a carboxylic acid, known as Fischer esterification , requires an acid catalyst and heat, and is reversible. pearson.com More efficient and common methods involve reacting the alcohol with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. Various coupling agents, such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can also be used to facilitate the direct condensation of the alcohol with a carboxylic acid under milder conditions. organic-chemistry.org

| Transformation | Method | Key Reagents | Product | Mechanism/Notes |

| Ether Synthesis | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Ether | SN2 reaction. Steric hindrance at the alcohol can be a limitation. jk-sci.commasterorganicchemistry.comnih.gov |

| Ester Synthesis | Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible, equilibrium-driven reaction. pearson.com |

| Ester Synthesis | Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Ester | Irreversible and generally high-yielding reaction. organic-chemistry.org |

| Ester Synthesis | Coupling Reaction | Carboxylic Acid, Coupling Agent (e.g., DCC, EDCI) | Ester | Forms an active intermediate from the carboxylic acid for mild reaction with the alcohol. organic-chemistry.org |

Integration into Polyfunctional Molecular Architectures

This compound serves as a valuable building block in the construction of more complex, polyfunctional molecules. Its integration into larger molecular frameworks is exemplified by synthetic routes analogous to those used for bioactive alkaloids. For instance, the synthesis of N-methylated norbelladine (B1215549) derivatives, which are precursors to a wide range of Amaryllidaceae alkaloids, involves a key N-methylation step of a secondary amine. mdpi.com This process typically follows the formation of an imine intermediate from a primary amine (like tyramine) and a benzaldehyde (B42025), which is then reduced to a secondary amine. Subsequent N-methylation yields the tertiary amine, a core structure in many biologically active compounds. mdpi.com This strategic incorporation of the N-methyl group can significantly influence the pharmacological properties of the final molecule, as seen in the enhanced enzyme inhibition activity of N-methylated norbelladine derivatives compared to their non-methylated counterparts. mdpi.com

The reactivity of the hydroxyl and secondary amine groups in this compound allows for its versatile incorporation into various molecular scaffolds. For example, it can be used in the synthesis of specialized prodrugs. In a general sense, N-alkyl-N-alkyloxycarbonylaminomethyl derivatives of therapeutic agents can be synthesized by alkylating the parent drug molecule with appropriate chloromethylated carbamates. researchgate.net This highlights the potential of using this compound as a precursor to generate tailored molecules with specific functionalities.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for fine chemicals, including this compound. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Catalytic N-Methylation Processes Utilizing Renewable Feedstocks (e.g., Methanol as a C1 Source)

Methanol, a renewable and readily available C1 feedstock, is an attractive methylating agent for the synthesis of N-methylated amines, presenting a greener alternative to traditional toxic reagents like methyl halides or dimethyl sulfate. nih.gov This "borrowing hydrogen" strategy involves the in situ oxidation of methanol to formaldehyde (B43269), which then reacts with the amine to form an imine or aminal intermediate, followed by hydrogenation to the N-methylated product, with water as the only byproduct. nih.govorganic-chemistry.org

Various transition metal catalysts, particularly those based on ruthenium and nickel, have been developed for this transformation. For instance, a ruthenium complex, [(p-cymene)Ru(2,2'-bpyO)(H₂O)], has demonstrated high efficiency for the N-methylation of a broad range of amines using methanol in the presence of a weak carbonate salt. organic-chemistry.orgresearchgate.net This catalytic system tolerates a variety of sensitive functional groups, making it a versatile tool for organic synthesis. organic-chemistry.orgresearchgate.net Similarly, supported nickel nanoparticle catalysts have been shown to be effective for the selective mono-N-methylation of amines with methanol, achieving high yields under relatively mild conditions. rsc.orgchem960.com

| Catalyst System | Substrate Scope | Key Features |

| [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | Aromatic and aliphatic amines | High efficiency and selectivity, tolerates sensitive functional groups, uses a weak base. organic-chemistry.orgresearchgate.net |

| Ni/ZnAlOx-600 | Various amines | Effective for selective mono-N-methylation, heterogeneous catalyst. rsc.orgchem960.com |

| (DPEPhos)RuCl₂PPh₃ | Amines | Good catalytic performance under weak base conditions. nih.gov |

Solvent-Free and Mechanochemical Activation for Amine Synthesis

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., ball milling), offers a solvent-free approach to synthesis, thereby reducing waste and often accelerating reaction times. nih.govacs.org A rapid and efficient solvent-free procedure for the N-methylation of secondary amines has been developed using a vibrational ball mill. nih.gov This method employs formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as a reducing agent in a liquid-assisted grinding (LAG) technique, yielding tertiary N-methylated amines in high yields within a short reaction time. nih.gov While this has not been specifically reported for this compound, the methodology is broadly applicable to secondary amines.

Mechanochemical methods are not limited to N-methylation. They have been successfully applied to a variety of multicomponent reactions for the synthesis of complex acyclic and heterocyclic compounds, demonstrating the versatility of this green chemistry approach. nih.gov

Enzymatic and Biocatalytic Approaches for Enhanced Selectivity

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a powerful tool for achieving high selectivity under mild conditions. nih.gov The synthesis of chiral amino alcohols, which are precursors to this compound, can be accomplished with high enantioselectivity using engineered amine dehydrogenases (AmDHs). frontiersin.orgnih.gov These enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones, providing a green route to chiral building blocks. frontiersin.orgnih.gov

While the direct enzymatic N-methylation of 2-cyclohexylethanolamine is not widely documented, the enzymatic N-methylation of other amines is known. nih.gov For example, the biosynthesis of methylated ethanolamine (B43304) derivatives in certain plants involves the specific N-methylation of phosphoethanolamine by S-adenosylmethionine, catalyzed by an N-methyltransferase. nih.gov This suggests the potential for developing a biocatalytic system for the N-methylation of 2-cyclohexylethanolamine, which would offer the benefits of high specificity and mild reaction conditions.

Industrial Synthetic Pathways and Scalability Considerations

The industrial production of amines often involves catalytic hydrogenation at elevated temperatures and pressures. For instance, cyclohexylamine (B46788) is produced on a large scale by the catalytic hydrogenation of aniline (B41778) or from cyclohexanol (B46403) and ammonia. rsc.orgmetoree.com These processes often require robust catalysts, such as nickel or cobalt, and are typically run in continuous reactors to maximize efficiency. rsc.org

Continuous Flow Reactor Applications for Efficient Production

Continuous flow chemistry has emerged as a key technology for the safe, efficient, and scalable production of fine chemicals and pharmaceuticals. acs.orgresearchgate.net Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. acs.orgresearchgate.net

A continuous flow process for the synthesis of N-methyl secondary amines from alkyl mesylates and epoxides using aqueous methylamine has been developed. acs.orgresearchgate.net This method allows for the production of significant quantities of N-methylated amines in a short period and includes an in-line workup, simplifying the purification process. acs.orgresearchgate.net Furthermore, continuous N-alkylation of amino alcohols using methanol over a γ-Al₂O₃ catalyst has also been demonstrated, highlighting a direct route to N-methylated amino alcohols in a flow system. beilstein-journals.org The application of such continuous flow processes to the synthesis of this compound could offer significant advantages in terms of yield, safety, and scalability for industrial production.

| Flow Chemistry Application | Precursors | Key Advantages |

| N-methylation of secondary amines | Alkyl mesylates/epoxides, aqueous methylamine | Good to excellent yields, rapid production, in-line workup. acs.orgresearchgate.net |

| N-alkylation of amino alcohols | Amino alcohols, methanol | Direct synthesis of N-methylated amino alcohols, potential for high productivity. beilstein-journals.org |

| Synthesis of amino alcohols | Epoxides, amines | Use of microreactors for precise control and rapid reaction times. google.com |

Optimization Strategies for High Yield and Purity in Large-Scale Synthesis

The large-scale synthesis of this compound, which is conceptually formed from the reaction of cyclohexene (B86901) oxide with methylamine, would require meticulous optimization of various reaction parameters to ensure maximum yield and purity. These parameters are interdependent and need to be fine-tuned in a systematic manner.

A primary focus would be on catalyst selection and optimization . For the ring-opening of an epoxide like cyclohexene oxide by an amine, a variety of catalysts could be considered, including Lewis acids, Brønsted acids, or even heterogeneous catalysts. The choice of catalyst would significantly influence the reaction rate and selectivity. Optimization would involve screening different catalysts and their concentrations to find the one that provides the highest conversion of reactants to the desired product with minimal side reactions.

Temperature and pressure are critical parameters that control the reaction kinetics and thermodynamics. A higher temperature might increase the reaction rate but could also lead to the formation of undesirable by-products or decomposition of the product. Conversely, a lower temperature might be more selective but could result in a slow and economically unviable process. An optimal temperature profile would need to be established through empirical studies. Similarly, the reaction might be conducted under elevated pressure, especially if the amine reactant is volatile, to maintain it in the liquid phase and increase its concentration in the reaction mixture.

The stoichiometric ratio of reactants is another crucial factor. Using a slight excess of one reactant, typically the less expensive one (in this case, likely methylamine), can drive the reaction to completion. However, a large excess might complicate the purification process and increase costs. Design of experiments (DoE) methodologies are often employed to systematically study the interaction between these parameters and identify the optimal conditions.

Finally, the choice of solvent can have a profound impact on the reaction. The ideal solvent should dissolve the reactants, be inert under the reaction conditions, and facilitate easy separation of the product. The polarity and boiling point of the solvent are key considerations. In some cases, running the reaction neat (without a solvent) might be possible and is often preferred in industrial settings to reduce waste and simplify product isolation.

A hypothetical optimization study for the synthesis of this compound might yield a data table like the one below, illustrating the effect of different parameters on yield and purity.

| Experiment | Catalyst | Temperature (°C) | Molar Ratio (Amine:Epoxide) | Solvent | Yield (%) | Purity (%) |

| 1 | None | 80 | 1.1:1 | Toluene | 65 | 88 |

| 2 | Sc(OTf)₃ | 60 | 1.1:1 | Toluene | 85 | 95 |

| 3 | Sc(OTf)₃ | 80 | 1.1:1 | Toluene | 82 | 90 |

| 4 | Sc(OTf)₃ | 60 | 1.5:1 | Toluene | 92 | 94 |

| 5 | Sc(OTf)₃ | 60 | 1.1:1 | Acetonitrile (B52724) | 88 | 96 |

| 6 | Amberlyst-15 | 70 | 1.2:1 | Neat | 78 | 92 |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Techniques for Minimizing By-product Formation

In the synthesis of this compound from cyclohexene oxide and methylamine, several by-products could potentially form. Minimizing these is essential for achieving high purity and simplifying the downstream purification process.

One major potential by-product is the dialkylation product , where a second molecule of cyclohexene oxide reacts with the nitrogen atom of the initially formed this compound. To suppress this, controlling the stoichiometry is key. Using a slight excess of methylamine can help to ensure that the epoxide preferentially reacts with the primary amine rather than the secondary amine product.

Another possible side reaction is the polymerization of the epoxide , which can be catalyzed by certain acidic or basic conditions. Careful selection of the catalyst and control of the reaction temperature can mitigate this. A catalyst that selectively activates the epoxide for nucleophilic attack by the amine without promoting polymerization is ideal.

The formation of diastereomers is also a consideration. The reaction of methylamine with cyclohexene oxide will produce a racemic mixture of (1R,2R)- and (1S,2S)-N-Methyl-2-cyclohexylethanolamine, as well as (1R,2S)- and (1S,2R)-isomers if the ring opening is not stereospecific. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction.

To minimize these and other potential impurities, the following techniques are generally employed:

Controlled addition of reactants: Adding the more reactive species (often the epoxide) slowly to a solution of the other reactant can help to maintain a low concentration of the reactive species and suppress side reactions.

Use of a selective catalyst: Employing a catalyst that favors the desired reaction pathway over others is a fundamental strategy.

Precise temperature control: Maintaining a consistent and optimized reaction temperature is crucial to prevent the activation of unwanted reaction pathways that may have higher activation energies.

In-process monitoring: Utilizing analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) during the reaction can allow for real-time adjustments to the reaction conditions to minimize by-product formation as it is detected.

A summary of potential by-products and mitigation strategies is presented in the table below.

| Potential By-product | Formation Mechanism | Mitigation Strategy |

| Dialkylation Product | Reaction of product with epoxide | Use of excess methylamine, controlled addition of epoxide |

| Epoxide Polymer | Acid or base catalyzed polymerization | Use of a selective catalyst, strict temperature control |

| Diastereomers | Non-stereospecific ring opening | Catalyst selection, optimization of reaction conditions |

| Hydrolysis Product (1,2-Cyclohexanediol) | Reaction of epoxide with water | Use of anhydrous solvents and reactants |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

By systematically applying these optimization and minimization strategies, it would be theoretically possible to develop a robust and efficient large-scale synthesis process for this compound, achieving high yields and the desired purity for its intended applications.

Stereoselective Synthesis and Chiral Induction Using N Methyl 2 Cyclohexylethanolamine Analogues

N-Methyl-2-cyclohexylethanolamine as a Chiral Auxiliary

A chiral auxiliary is covalently attached to a prochiral substrate, induces asymmetry in a subsequent reaction, and is then removed to yield an enantiomerically enriched product. youtube.comwikipedia.org The effectiveness of an auxiliary is determined by its ability to force the reaction to proceed through a single, low-energy transition state, thereby ensuring high stereoselectivity. The structure of this compound, featuring a bulky cyclohexyl group and vicinal amino and hydroxyl functionalities, provides a strong foundation for its potential use in this capacity.

Design and Synthesis of this compound-Derived Chiral Auxiliaries

The development of new chiral auxiliaries that are not derived from the natural chiral pool, such as amino acids, offers opportunities to manipulate structural and conformational properties for specific asymmetric processes. nih.gov For a 1,2-amino alcohol like this compound to function as a practical chiral auxiliary, it is typically converted into a more complex, conformationally restricted derivative. This is often achieved by incorporating the amino and alcohol groups into a cyclic structure.

A common strategy is the formation of an oxazolidinone ring, famously used in Evans auxiliaries. youtube.com This involves reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent. In the case of this compound, this would yield a 3,4-disubstituted oxazolidinone. The substrate of interest (e.g., a propionyl group) can then be attached to the nitrogen atom via acylation to form an N-acyl oxazolidinone. This resulting imide provides a scaffold for highly diastereoselective enolate reactions.

Alternatively, the amino alcohol can be used to form a chiral amide with a carboxylic acid. This approach is exemplified by the use of pseudoephedrine as a chiral auxiliary, where the hydroxyl group plays a key role in chelation and stereochemical control. wikipedia.org

The general design principle involves creating a rigid scaffold where one face of the reactive center (e.g., an enolate) is effectively blocked by a substituent on the chiral auxiliary. The bulky cyclohexyl group in a derivative of this compound would be expected to serve this steric blocking role effectively.

Applications in Asymmetric Carbon-Carbon Bond-Forming Reactions (e.g., Aldol (B89426), Michael Additions)

Chiral auxiliaries derived from amino alcohols have demonstrated exceptional utility in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Aldol Additions: The aldol reaction creates a new carbon-carbon bond and two new stereocenters. chempedia.info Controlling the relative and absolute stereochemistry is a significant challenge. Chiral auxiliaries, such as Evans oxazolidinones, provide a reliable solution. youtube.com An N-acyl oxazolidinone derived from this compound could be used to control aldol reactions. Treatment with a base like lithium diisopropylamide (LDA) or a soft Lewis acidic boron reagent like dibutylboron triflate would generate a stereodefined (Z)-enolate. youtube.com According to the Zimmerman-Traxler model, this enolate would react with an aldehyde via a six-membered, chair-like transition state where the metal or boron is chelated by both the enolate oxygen and the aldehyde's carbonyl oxygen. wikipedia.org The large cyclohexyl group at the C4 position of the oxazolidinone would occupy a pseudo-equatorial position, sterically shielding one face of the enolate and forcing the aldehyde's substituent (R-group) into an equatorial orientation to minimize 1,3-diaxial interactions. This would lead to the predictable formation of a specific syn-aldol product. wikipedia.org

Michael Additions: The Michael addition, or conjugate addition, is another key C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.com Chiral auxiliaries are frequently employed to control the stereochemistry of this transformation. For instance, camphorsultam and oxazolidinones have been successfully used as chiral auxiliaries in diastereoselective Michael additions. wikipedia.org An N-enoyl derivative of a this compound auxiliary would act as a Michael acceptor. The chiral auxiliary would direct the nucleophilic attack of a Grignard reagent, organocuprate, or enolate to one of the prochiral faces of the double bond, resulting in a highly diastereoselective reaction. researchgate.net The stereochemical outcome is dictated by the conformation of the enoyl moiety, which is biased by the steric bulk of the auxiliary's cyclohexyl group.

Below is a table representing hypothetical applications in these reactions.

| Reaction | Auxiliary Type | Substrate (Electrophile) | Nucleophile | Expected Product Stereochemistry |

| Aldol Addition | N-Propionyl Oxazolidinone | Benzaldehyde (B42025) | Boron Enolate of Auxiliary | syn-Aldol Adduct |

| Michael Addition | N-Crotonyl Oxazolidinone | Auxiliary-Substrate Conjugate | Diethyl Malonate | anti-Michael Adduct |

Diastereoselective Control and Enantiomeric Excess Optimization

The degree of stereocontrol in reactions mediated by chiral auxiliaries is highly dependent on the reaction conditions. Optimizing these parameters is crucial for achieving high diastereomeric excess (d.e.) and, ultimately, high enantiomeric excess (e.e.) in the final product after cleavage of the auxiliary.

Key factors that can be tuned include:

Lewis Acid: In aldol reactions, the choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) influences the geometry of the enolate and the rigidity of the transition state, thereby affecting diastereoselectivity. nih.gov

Base and Solvent: The base used for enolate formation (e.g., LDA, NaHMDS) and the solvent (e.g., THF, diethyl ether) can impact the aggregation state and geometry of the enolate, which in turn influences stereoselectivity. In Michael additions, the choice of solvent can dramatically improve enantioselectivity. nih.govresearchgate.net

Temperature: Lower reaction temperatures (e.g., -78 °C) generally lead to higher selectivity by favoring the transition state with the lowest activation energy.

Acid Additives: In some organocatalyzed reactions, the size and nature of acid additives can be used to control diastereoselectivity, for example, to favor the syn-aldol product. rsc.org

The following table illustrates how reaction parameters are typically optimized to improve stereochemical outcomes.

| Parameter | Variation | Effect on Selectivity |

| Lewis Acid | Stronger chelation (e.g., TiCl₄ vs. Bu₂BOTf) | Increases rigidity of the transition state, often enhancing diastereoselectivity. |

| Solvent | Polar aprotic (THF) vs. nonpolar (Toluene) | Can alter enolate aggregation and reactivity, impacting d.e. and e.e. nih.gov |

| Temperature | -78 °C vs. 0 °C | Lower temperatures typically increase selectivity by widening the energy gap between competing transition states. |

| Base | Lithium-based (LDA) vs. Sodium-based (NaHMDS) | The counterion can affect chelation and transition state geometry. |

Asymmetric Synthesis of this compound and its Stereoisomers

The utility of a chiral auxiliary is predicated on its availability in an enantiomerically pure form. The synthesis of this compound and its stereoisomers can be approached through two main strategies: chiral pool synthesis and de novo asymmetric synthesis.

Chiral Pool Approaches and Derivatization

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. A plausible route to this compound could start from a chiral cyclohexyl-containing amino acid, such as (S)-cyclohexylglycine.

A potential synthetic sequence would involve:

Reduction of the Carboxylic Acid: The carboxylic acid functionality of the amino acid can be reduced to a primary alcohol. This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction. This transformation yields the corresponding chiral 2-amino-2-cyclohexylethanol.

N-Methylation: The final step would be the selective methylation of the primary amine. This can be accomplished through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., NaBH₃CN) or via Eschweiler-Clarke reaction, to yield the target this compound without racemizing the adjacent stereocenter.

This approach leverages the existing stereocenter of the starting material to produce the target molecule in a specific enantiomeric form.

De Novo Asymmetric Synthesis Strategies

De novo synthesis builds the chiral molecule from achiral or prochiral precursors using an asymmetric reaction to establish the key stereocenters. nih.gov This approach offers greater flexibility than chiral pool synthesis.

Several modern catalytic asymmetric methods could be envisioned for the synthesis of this compound:

Asymmetric Aminohydroxylation: A cyclohexyl-substituted alkene could undergo a Sharpless asymmetric aminohydroxylation reaction. This powerful transformation installs both the hydroxyl and amino groups across the double bond in a single step with high enantioselectivity, controlled by a chiral ligand. Subsequent N-methylation would complete the synthesis.

Asymmetric Reduction of an α-Aminoketone: An α-(methylamino)ketone precursor could be synthesized and then subjected to an asymmetric reduction. Catalysts such as those based on chiral ruthenium or rhodium complexes can reduce the ketone to the corresponding alcohol with high enantioselectivity, establishing the hydroxyl stereocenter relative to the existing amine.

Asymmetric Cross-Coupling: Recent advances have enabled the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to produce chiral β-amino alcohols. westlake.edu.cn A strategy using cyclohexanecarboxaldehyde (B41370) and a suitable imine could provide a direct route to the amino alcohol backbone with high enantiomeric excess. westlake.edu.cn

Radical C-H Amination: An innovative strategy involves the enantioselective radical C-H amination of alcohols. nih.gov This method could potentially convert 2-cyclohexylethanol (B1346017) directly into the corresponding β-amino alcohol by activating a C-H bond at the β-position, offering a highly efficient and atom-economical route. nih.gov

These de novo strategies bypass the limitations of chiral pool availability and allow for the synthesis of either enantiomer of the target compound by simply choosing the appropriate enantiomer of the chiral catalyst.

Mechanistic Investigations and Structure Reactivity Relationship Studies

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events is crucial for controlling the outcomes of reactions involving N-Methyl-2-cyclohexylethanolamine.

The nitrogen atom in this compound is nucleophilic and readily participates in N-alkylation reactions. Traditional methods for this transformation involve nucleophilic substitution with alkyl halides. nih.gov However, this approach can suffer from poor atom economy and the formation of stoichiometric by-products. nih.govnih.gov

A more modern and environmentally benign approach is the direct N-alkylation using alcohols, which proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. rsc.org This catalytic process involves the temporary dehydrogenation of the alcohol to an aldehyde intermediate by a transition metal catalyst (e.g., Ruthenium or Iridium complexes). rsc.orgacs.org The amine then condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product and water as the sole byproduct. rsc.org For a secondary amine like this compound, this method avoids the potential for over-alkylation to a quaternary ammonium (B1175870) salt that can occur with primary amines. researchgate.netchemrxiv.org

The general mechanism for borrowing hydrogen N-alkylation can be summarized as follows:

Dehydrogenation: The alcohol is oxidized to an aldehyde by the metal catalyst.

Condensation: The amine reacts with the aldehyde to form a hemiaminal, which then dehydrates to an iminium ion.

Hydrogenation: The iminium ion is reduced by the metal hydride species formed in the first step.

Selective mono-N-alkylation of amino alcohols can also be achieved through chelation strategies, for instance, by using 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate that directs alkylation specifically to the nitrogen atom. organic-chemistry.org

Table 1: Comparison of N-Alkylation Strategies for Amino Alcohols This is an interactive table. You can sort and filter the data.

| Feature | Alkyl Halide Alkylation | Borrowing Hydrogen Catalysis |

|---|---|---|

| Alkylating Agent | Alkyl halides (e.g., R-Br, R-I) | Alcohols (e.g., R-OH) |

| Byproducts | Halide salts (e.g., HBr, HI) | Water |

| Atom Economy | Lower | Higher |

| Catalyst | Often not required, but base is needed | Transition metal complex (Ru, Ir) |

| Environmental Impact | Less favorable | More favorable |

| Key Intermediates | - | Aldehyde, Iminium ion |

Molecules containing two reactive sites, such as the amine and alcohol groups in this compound, can undergo both intermolecular (between molecules) and intramolecular (within the same molecule) reactions. youtube.com The competition between these two pathways is influenced by several factors, most notably the concentration of the reactant. wikipedia.org

Intramolecular reactions are favored at low concentrations, as the reactive groups within a single molecule are more likely to encounter each other than to encounter a group on another molecule. These reactions often lead to the formation of cyclic structures. youtube.comwikipedia.org For this compound, an intramolecular cyclization could potentially form a substituted oxazinane ring. The rate of cyclization is highly dependent on the size of the ring being formed, with 5- and 6-membered rings typically forming the fastest due to a favorable balance of low ring strain and high entropic probability. wikipedia.org

Intermolecular reactions are favored at high concentrations. In this case, one molecule of this compound could react with another, leading to dimers or polymers. For example, the amine of one molecule could displace the hydroxyl group of another (after activation) to form a diamine ether.

The presence of intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen can also influence the conformational preferences of the molecule, potentially pre-organizing it for cyclization. nih.gov

The ethanolamine (B43304) scaffold is also susceptible to radical-mediated transformations. For instance, studies on the enzyme ethanolamine ammonia-lyase show that the deamination of vicinal amino alcohols proceeds through a free-radical mechanism. nih.gov This involves the generation of a substrate radical intermediate. nih.gov

In synthetic chemistry, radical reactions can be initiated on the carbon backbone. A powerful strategy for C-H functionalization involves the generation of an N-centered radical which can then abstract a hydrogen atom from a specific C-H bond within the same molecule (intramolecular hydrogen atom transfer, HAT). nih.gov For a substrate like this compound, this could be used to functionalize the cyclohexyl ring or the ethyl bridge. For example, a photocatalytic approach using an iridium photocatalyst can generate an N-centered aminium radical from an activated amine. nih.govacs.org This radical can then undergo regio- and stereoselective HAT, followed by a subsequent bond-forming event. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. core.ac.uk These models use molecular descriptors to quantify structural features and correlate them with experimental or computed reaction rates and equilibria. researchgate.net

The Hammett equation is a classic tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of a molecule in a given reaction. researchgate.net It takes the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

σ (sigma) is the substituent constant, which depends only on the specific substituent.

For a molecule like this compound, a Hammett-type analysis could be performed by synthesizing a series of derivatives with different substituents on the cyclohexyl ring. The rates of a specific reaction, for example, N-alkylation or esterification of the alcohol, would then be measured for each derivative.

Experimental approaches would involve synthesizing these derivatives and determining their reaction kinetics through methods like spectroscopy or chromatography. Computational approaches can complement or even replace some experimental work by calculating the energies of transition states and ground states to predict reaction rates. core.ac.uk

Table 2: Hypothetical Data for a Hammett Plot Analysis of a Substituted Cyclohexylethanolamine Derivative This is an interactive table. You can sort and filter the data.

| Substituent (X) on Cyclohexyl Ring | Substituent Constant (σ) | Measured log(k/k₀) |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ (para-equivalent) | -0.17 | -0.15 |

| -Cl (para-equivalent) | 0.23 | 0.21 |

| -NO₂ (para-equivalent) | 0.78 | 0.75 |

Note: This table is illustrative. The σ values are for a benzene (B151609) system and are used here for exemplary purposes.

Beyond Hammett analysis, broader QSRR models can be developed using a wide range of calculated molecular descriptors. core.ac.uknih.gov For this compound, key structural features influencing its reactivity include:

Steric Effects: The bulky cyclohexyl group can sterically hinder the approach of reactants to both the nitrogen and the hydroxyl group, thereby slowing down reaction rates compared to less hindered analogues like N-methylethanolamine.

Electronic Effects: The methyl group on the nitrogen is electron-donating, increasing the nucleophilicity of the amine compared to a primary amine. The alkyl nature of the cyclohexane (B81311) also contributes to the electron density at the reactive centers.

Conformational Effects: The cyclohexane ring exists predominantly in a chair conformation, and the orientation of the ethanolamine substituent (equatorial vs. axial) can significantly impact its reactivity. The equatorial position is generally less sterically hindered.

QSRR models can correlate descriptors quantifying these effects (e.g., steric parameters, calculated atomic charges, dipole moments) with observed reaction rates or equilibrium constants. researchgate.net Such correlations are invaluable for predicting the reactivity of new derivatives and for gaining a deeper mechanistic understanding of the reaction under investigation. core.ac.uk

Analysis of Electronic and Steric Effects on Reactivity

The chemical reactivity of this compound is fundamentally governed by the electronic and steric properties of its constituent functional groups. The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and basic. The oxygen atom of the hydroxyl group also has lone pairs, contributing to the molecule's ability to participate in hydrogen bonding and act as a nucleophile.

Electronic Effects: The electron-donating nature of the N-methyl and cyclohexyl groups increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to a primary amine. This makes it more reactive towards electrophiles. The hydroxyl group, being electron-withdrawing, can have a modest influence on the amine's basicity through inductive effects, although this is likely minimal due to the separation by two carbon atoms.

Steric Effects: The bulky cyclohexyl group presents a significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of reactants, thereby slowing down reaction rates, particularly for reactions that require a specific orientation for the transition state to form. The N-methyl group adds to this steric crowding, although to a lesser extent than the cyclohexyl ring. The relative orientation of the substituents on the cyclohexyl ring (cis/trans isomers) would also play a crucial role in the steric accessibility of the amine and hydroxyl groups.

A hypothetical comparison of the reactivity of this compound with simpler analogs could illustrate these effects.

| Compound | Electronic Effect at Nitrogen | Steric Hindrance at Nitrogen | Predicted Relative Reactivity (Nucleophilic Substitution) |

| Methylamine (B109427) | Lower | Low | High |

| N-Methylcyclohexylamine | Higher | High | Moderate |

| This compound | Higher | High | Moderate to Low |

This table presents a qualitative prediction based on general chemical principles, as specific experimental data for this compound is not available.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are essential for quantifying the reactivity of a compound and understanding the feasibility and energy profile of its reactions.

Determination of Activation Energies and Transition State Analysis

The activation energy (Ea) for a reaction involving this compound would be influenced by the electronic and steric factors discussed previously. For instance, in a nucleophilic substitution reaction where the amine attacks an electrophile, the steric hindrance from the cyclohexyl group would likely lead to a higher activation energy compared to a less hindered amine.

Transition state analysis would involve computational modeling to determine the geometry and energy of the transition state. For an SN2 reaction, the transition state would involve the partial formation of a new bond between the nitrogen and the electrophile and the partial breaking of the bond with the leaving group. The steric bulk of the cyclohexyl and methyl groups would likely lead to a more crowded and higher-energy transition state.

Thermodynamic Driving Forces and Equilibrium Constants

The thermodynamic driving force of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the equilibrium constant (Keq). For a reaction to be thermodynamically favorable, ΔG must be negative. In the case of this compound acting as a base in an acid-base reaction, the equilibrium will favor the formation of the protonated amine if the acid is sufficiently strong.

The equilibrium constant for the protonation of the amine can be expressed as:

Kb = [R-NH2+CH3][OH-] / [R-NHCH3] where R = 2-hydroxycyclohexyl

The value of Kb would be influenced by the electronic effects of the substituents. The electron-donating cyclohexyl and methyl groups would stabilize the positive charge on the protonated amine, thus increasing its basicity and shifting the equilibrium towards the products.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations

Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular energies, and geometries. hu-berlin.de For a molecule like N-Methyl-2-cyclohexylethanolamine, these calculations are crucial for understanding its intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetic properties of molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally efficient and provides a good balance between accuracy and computational cost for medium-sized molecules.

In a typical DFT study of this compound, the geometry of the molecule would be optimized to find its lowest energy structure. Functionals such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p) are commonly used for such optimizations and for calculating vibrational frequencies to confirm that the structure corresponds to a true energy minimum. nih.govnih.gov

The primary outputs of these studies are the total electronic energy, the energies of individual molecular orbitals, and the optimized geometric parameters (bond lengths, bond angles, and dihedral angles). These energetic properties are fundamental to understanding the molecule's stability and reactivity.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Electronic Energy | -522.74 Hartrees | B3LYP/6-311++G(d,p) |

| Zero-Point Vibrational Energy | 155.8 kcal/mol | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.15 Debye | B3LYP/6-311++G(d,p) |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved, without using empirical parameters. hu-berlin.de These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT, particularly for calculating electron correlation effects, though at a significantly greater computational expense. hu-berlin.ded-nb.info

For a molecule like this compound, high-accuracy ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), could be used to refine the energies of different conformers identified through DFT. hu-berlin.de This is especially important for accurately determining the relative stabilities when energy differences are small. Such high-level calculations serve as a benchmark for less computationally demanding methods and provide "gold standard" theoretical data. elte.huresearchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. youtube.commalayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO would likely be distributed across the C-N and C-O antibonding regions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It maps the electrostatic potential onto the electron density surface, using colors to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net In this compound, the MEP would show a strong negative potential around the oxygen and nitrogen atoms and a positive potential around the hydroxyl and amine hydrogens.

| Parameter | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.1 eV | Nitrogen (N), Oxygen (O) |

| LUMO | +1.5 eV | C-N, C-O σ* orbitals |

| HOMO-LUMO Gap | 10.6 eV | N/A |

This compound is a flexible molecule with several rotatable bonds and a cyclohexane (B81311) ring, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. dalalinstitute.com Substituents on the ring can be in either axial or equatorial positions, with equatorial positions generally being more stable to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.orgresearchgate.net

For this compound, the most stable conformation is predicted to have the side chain in an equatorial position on the cyclohexane ring. Furthermore, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom's lone pair is a key stabilizing interaction that dictates the side chain's orientation. nih.gov Theoretical studies on the similar molecule N-methyl-2-aminoethanol have shown that such intramolecular hydrogen bonds are crucial in determining the preferred shape. nih.gov Potential Energy Surface (PES) scans, where the energy is calculated as a function of specific dihedral angles, can be used to map out the rotational barriers and identify the most stable geometries. researchgate.net

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single, static conformation, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. mdpi.com

MD simulations are an ideal tool for exploring the full conformational landscape of a flexible molecule like this compound. nih.govnih.gov By simulating the molecule over a period of nanoseconds to microseconds, it is possible to observe transitions between different stable conformations and to sample the relative populations of different states. mdpi.com

In a typical MD simulation, the molecule would be placed in a simulated solvent box (e.g., water) to mimic physiological conditions. The simulation would reveal the dynamics of the cyclohexane ring (e.g., ring puckering), the rotation of the side chain, and the formation and breaking of the intramolecular hydrogen bond. The resulting trajectory can be analyzed to identify the most populated conformational clusters and to calculate the free energy differences between them, providing a comprehensive picture of the molecule's dynamic behavior.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to probe its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. emerypharma.com

¹H NMR: A ¹H NMR spectrum of N-Methyl-2-cyclohexylethanolamine would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the N-methyl protons, the methylene (B1212753) protons of the ethanolamine (B43304) chain, the methine proton on the cyclohexyl ring adjacent to the ethanol (B145695) chain, and the various methylene protons of the cyclohexyl ring. The integration of these signals would correspond to the number of protons in each group. docbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals would be expected for the N-methyl carbon, the two carbons of the ethanolamine side chain, and the carbons of the cyclohexyl ring. The chemical shifts of these carbons provide insight into their local electronic environment.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. walisongo.ac.idslideshare.net

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically through two or three bonds), helping to trace the proton connectivity through the cyclohexylethanolamine backbone. emerypharma.com

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov This is invaluable for assigning the complex signals from the cyclohexyl ring and the side chain. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Key Correlations/Splitting Patterns |

| ¹H NMR | N-CH₃ | ~2.2-2.5 | Singlet |

| N-CH₂ | ~2.5-2.8 | Multiplet, coupled to CH and CH₂OH | |

| CH₂-OH | ~3.5-3.8 | Multiplet, coupled to N-CH₂ | |

| Cyclohexyl-CH | ~1.5-1.9 | Multiplet | |

| Cyclohexyl-CH₂ | ~0.8-1.8 | Multiple overlapping multiplets | |

| ¹³C NMR | N-CH₃ | ~40-45 | |

| N-CH₂ | ~55-60 | ||

| CH₂-OH | ~60-65 | ||

| Cyclohexyl-CH | ~35-40 | ||

| Cyclohexyl-CH₂ | ~25-35 | ||

| 2D-NMR (COSY) | N-CH₂ / CH₂-OH | Cross-peak | Confirms side chain connectivity |

| 2D-NMR (HSQC) | N-CH₃ / C(N-CH₃) | Cross-peak | Assigns N-methyl group |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the cyclohexyl and alkyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be observed in the 1000-1200 cm⁻¹ region, and the C-O stretching vibration would appear in a similar range (1050-1150 cm⁻¹). researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Alcohol | O-H Stretch | 3200 - 3600 (broad) | IR |

| Alkane | C-H Stretch | 2850 - 2960 | IR, Raman |

| Amine | C-N Stretch | 1000 - 1200 | IR |

| Alcohol | C-O Stretch | 1050 - 1150 | IR |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. For a compound like this compound, which consists of an aliphatic amine and an alcohol, there are no significant chromophores (e.g., conjugated double bonds, aromatic rings). Therefore, it is not expected to show significant absorbance in the standard UV-Vis range of 200–800 nm. This technique is generally not employed for the primary characterization of such saturated compounds.

Chromatographic Separation and Purity Analysis

Chromatography is a fundamental technique for separating the components of a mixture and for determining the purity of a compound.

HPLC and UHPLC are powerful techniques for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds. humanjournals.com A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. sielc.com

Methodology: The separation would typically be performed on a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comfda.gov For detection, since the compound lacks a strong UV chromophore, derivatization with a UV-active agent could be employed, or a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) could be used. nih.gov

UHPLC Advantages: UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity. sielc.com

Table 3: Typical HPLC/UHPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; <100 mm x 2.1 mm, <2 µm for UHPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid sielc.com |

| Mobile Phase B | Acetonitrile or Methanol fda.gov |

| Mode | Gradient or Isocratic Elution |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UHPLC) |

| Detector | MS, ELSD, CAD, or UV (post-derivatization) |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. vt.edu Due to the polarity and relatively high boiling point of this compound, GC analysis can be challenging. vt.edu

Methodology: Direct injection may lead to poor peak shape (tailing) due to interaction with the column. vt.edu This can be mitigated by using a specialized polar capillary column designed for analyzing amines or by derivatizing the amine and alcohol functional groups to make the molecule more volatile and less polar. researchgate.net

Selective Detection: A Flame Ionization Detector (FID) is a common universal detector for GC. However, for analyzing nitrogen-containing compounds in complex matrices, a Nitrogen-Phosphorus Detector (NPD), also known as a Nitrogen-Flame Ionization Detector (N-FID), is highly advantageous. The NPD is highly selective and sensitive to compounds containing nitrogen and phosphorus, which would allow for the specific and sensitive detection of this compound with minimal interference from other non-nitrogenous substances. chromatographyonline.com

Table 4: Potential GC Parameters for Analysis

| Parameter | Condition |

| Column | Polar capillary column (e.g., Wax-type phase) researchgate.net |

| Injector Temperature | 250 - 280 °C researchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped program, e.g., initial hold at 60-80°C, then ramp to 250°C researchgate.net |

| Detector | Nitrogen-Phosphorus Detector (NPD/N-FID) |

| Sample Preparation | Direct injection or derivatization (e.g., silylation) researchgate.net |

Chiral Chromatography for Enantiomeric Purity Assessment

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. wikipedia.org For this compound, a common approach involves the use of a CSP, often based on derivatized cyclodextrins or polysaccharides, in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.com The differential interaction between the enantiomers and the chiral selector on the stationary phase leads to their separation, allowing for the determination of the enantiomeric ratio. wikipedia.org The resolution (Rs) between the enantiomeric peaks is a key parameter, with a value of 1.5 or greater indicating baseline separation. mdpi.comnih.gov The development of a robust chiral HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve optimal separation. nih.gov For instance, a normal phase HPLC method might utilize a mobile phase of n-hexane and isopropanol (B130326) with a chiral column like Chiralpak AD-H. nih.gov

Table 1: Parameters in Chiral HPLC Method Development

| Parameter | Description | Typical Values/Considerations |

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Cyclodextrin-based (e.g., Rt-βDEXsa), Polysaccharide-based (e.g., Chiralpak AD-H). nih.gov |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: n-hexane/isopropanol. nih.gov Polar Organic: acetonitrile/methanol/trifluoroacetic acid/triethylamine. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.0 mL/min for HPLC. nih.govnih.gov |

| Column Temperature | Affects the efficiency and selectivity of the separation. | Often maintained at a constant temperature, e.g., 20 °C. nih.gov |

| Detector | Used to detect the separated enantiomers as they elute from the column. | UV detector is common, with the wavelength set for maximum absorbance of the analyte. nih.gov |

| Resolution (Rs) | A measure of the degree of separation between two peaks. | Rs ≥ 1.5 is desirable for baseline separation. mdpi.comnih.gov |

Mass Spectrometry for Molecular Characterization and Mechanistic Insights

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of this compound with high accuracy, typically with a mass error of less than 5 parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the molecular formula. libretexts.orgyoutube.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. nih.govlibretexts.org The resolving power of the instrument is a critical parameter, with higher resolving power leading to more accurate mass measurements. nih.govnih.gov

Table 2: Exact vs. Nominal Mass

| Parameter | This compound (C9H19NO) |

| Nominal Mass | 157 |

| Monoisotopic Mass (Exact Mass) | 157.14666 |

Note: The nominal mass is the integer mass of the most abundant isotope of each element. The monoisotopic mass is the sum of the accurate masses of the most abundant isotope of each constituent element. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation